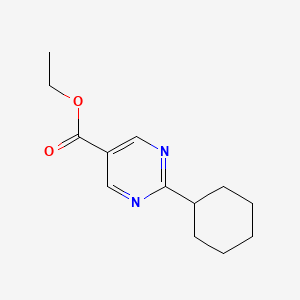

Ethyl 2-cyclohexylpyrimidine-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2-cyclohexylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 |

InChI Key |

RSWNRXHZPPGNHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Cyclohexylpyrimidine 5 Carboxylate

Retrosynthetic Analysis and Key Precursors

The synthetic strategy for Ethyl 2-cyclohexylpyrimidine-5-carboxylate is effectively devised through a retrosynthetic analysis, which involves the deconstruction of the target molecule to identify readily available or easily synthesizable starting materials.

Identification of Core Synthetic Building Blocks

A primary retrosynthetic disconnection of the pyrimidine (B1678525) ring points to two key building blocks: a three-carbon electrophilic component and a nucleophilic amidine derivative. This disconnection simplifies the complex target molecule into more manageable precursors. The core synthetic building blocks are identified as:

Cyclohexanecarboxamidine: This component provides the N-C-N fragment and the cyclohexyl group at the 2-position of the pyrimidine ring.

An ethyl ester derivative containing a three-carbon backbone: This precursor supplies the C-C-C fragment of the pyrimidine ring, along with the ethyl carboxylate group at the 5-position. A particularly effective precursor is the sodium salt of an enolate, which is primed for reaction with the amidine.

A plausible retrosynthetic pathway is illustrated below:

Strategies for Functionalizing the Pyrimidine Ring

The functionalization of the pyrimidine ring with both the cyclohexyl and ethyl carboxylate groups is achieved through the careful selection of the aforementioned building blocks. The primary strategy involves a direct condensation reaction that simultaneously introduces the desired substituents at the 2- and 5-positions. This approach is highly efficient as it constructs the core heterocyclic ring with the required functionalities in a single key step, avoiding the need for post-synthesis modifications of the pyrimidine ring, which can often lead to issues with regioselectivity and yield.

Approaches for Introducing the Cyclohexyl and Ester Moieties

The introduction of the cyclohexyl and ester moieties is an integral part of the main ring-forming reaction.

Cyclohexyl Moiety: This group is introduced via the use of cyclohexanecarboxamidine or its corresponding salt (e.g., hydrochloride or acetate). The amidine already contains the desired cyclohexyl group, which becomes the substituent at the 2-position of the newly formed pyrimidine ring.

Ester Moiety: The ethyl carboxylate group is incorporated through the three-carbon component. A common and effective precursor is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol or a similar reactive intermediate derived from an ethyl ester. This ensures the direct placement of the ethyl carboxylate at the 5-position of the pyrimidine ring.

Classical and Contemporary Synthetic Pathways

The synthesis of this compound can be accomplished through well-established multi-step protocols. While one-pot approaches for pyrimidine synthesis exist, the construction of this specific disubstituted pyrimidine often relies on a more controlled, stepwise sequence to ensure high purity and yield.

Multi-Step Synthesis Protocols and Reaction Sequences

A robust and widely applicable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. Current time information in London, GB. This multi-step protocol can be adapted for the synthesis of this compound and involves the following key stages:

Stage 1: Preparation of Cyclohexanecarboxamidine Hydrochloride

Cyclohexanecarboxamidine is not as commonly available as simpler amidines and is typically prepared from cyclohexanecarbonitrile (B123593) using the Pinner reaction. This classical method involves the treatment of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imidate ester hydrochloride (Pinner salt). Subsequent treatment of the Pinner salt with ammonia furnishes the desired amidine hydrochloride.

Reaction: Cyclohexanecarbonitrile + Ethanol (B145695) + HCl → Ethyl cyclohexanecarboximidate hydrochloride

Reaction: Ethyl cyclohexanecarboximidate hydrochloride + Ammonia → Cyclohexanecarboxamidine hydrochloride

Stage 2: Preparation of the Sodium Salt of Ethyl 3,3-diethoxy-2-(ethoxycarbonyl)propen-1-olate

This key three-carbon building block is prepared by the condensation of an appropriate ethyl ester with ethyl formate in the presence of a strong base like sodium ethoxide.

Stage 3: Condensation to form this compound

The final step is the condensation of cyclohexanecarboxamidine hydrochloride with the pre-formed sodium salt of the enolate. The reaction is typically carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) and may require heating to proceed to completion.

| Step | Reactants | Reagents | Product |

| 1 | Cyclohexanecarbonitrile, Ethanol | Anhydrous HCl | Ethyl cyclohexanecarboximidate hydrochloride |

| 2 | Ethyl cyclohexanecarboximidate hydrochloride | Ammonia | Cyclohexanecarboxamidine hydrochloride |

| 3 | Diethyl malonate, Ethyl formate | Sodium ethoxide | Sodium salt of ethyl 3,3-diethoxy-2-(ethoxycarbonyl)propen-1-olate |

| 4 | Cyclohexanecarboxamidine hydrochloride, Sodium salt of ethyl 3,3-diethoxy-2-(ethoxycarbonyl)propen-1-olate | Heat | This compound |

One-Pot and Cascade Reaction Approaches

For a compound like this compound, a hypothetical one-pot synthesis could involve the in-situ formation of the amidine from the nitrile, followed by the direct addition of the three-carbon component and a condensing agent. However, controlling the reactivity of the intermediates and avoiding side reactions can be challenging in such a setup.

Cascade reactions, where a series of intramolecular and intermolecular reactions occur sequentially without the isolation of intermediates, are also an attractive strategy. A possible cascade approach could be initiated by the reaction of cyclohexanecarbonitrile with a suitable reagent that would generate a reactive intermediate capable of undergoing a [3+3] cycloaddition with a pre-formed or in-situ generated three-carbon synthon.

While specific one-pot or cascade reactions for the direct synthesis of this compound are not extensively reported in the literature, the general principles of these advanced synthetic methodologies offer promising avenues for future process optimization.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The efficiency and yield of pyrimidine synthesis are highly dependent on the optimization of reaction conditions, including temperature, solvent, and the use of catalysts.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For the condensation reaction leading to 2-substituted pyrimidine-5-carboxylates, temperatures are often elevated to drive the reaction to completion. In a general procedure for the synthesis of similar compounds, a reaction temperature of 100°C was found to be effective. sci-hub.se Optimization studies for related pyrimidine syntheses have explored a range of temperatures, often finding that reflux conditions in various solvents provide the best outcomes.

Solvent Systems: The choice of solvent is crucial for dissolving reactants, facilitating heat transfer, and influencing reaction pathways. For the synthesis of 2-substituted pyrimidine-5-carboxylates, polar aprotic solvents such as N,N-dimethylformamide (DMF) have been successfully employed. sci-hub.se Other solvents commonly used in pyrimidine synthesis include ethanol, acetonitrile (B52724), and in some green chemistry applications, water or ionic liquids. nih.govmdpi.com The selection of the optimal solvent depends on the specific reactants and catalysts used.

Catalysis: While some pyrimidine syntheses can proceed without a catalyst, the use of acidic or basic catalysts is common to enhance reaction rates and yields. For multicomponent reactions leading to pyrimidine derivatives, a variety of catalysts have been explored. These can range from simple inorganic bases to more complex organocatalysts and metal-based catalysts. nih.govmdpi.com In some instances, the amidinium salt itself can act as a catalyst. The optimization of catalyst loading is a critical parameter to maximize yield and minimize waste.

A representative table illustrating the effect of different catalysts and solvents on the yield of a generic 2-substituted pyrimidine-5-carboxylate synthesis is presented below.

Table 1: Optimization of Reaction Conditions for a Generic 2-Substituted Pyrimidine-5-Carboxylate Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | DMF | 100 | 24 | 45 |

| 2 | p-Toluenesulfonic acid (10) | Ethanol | Reflux | 12 | 65 |

| 3 | Piperidine (20) | Acetonitrile | Reflux | 8 | 72 |

| 4 | ZnCl₂ (5) | Dioxane | 100 | 10 | 78 |

| 5 | L-proline (15) | Water | 80 | 18 | 68 |

Note: This table is illustrative and based on general findings for pyrimidine synthesis. Actual results for this compound may vary.

Yield Enhancement and Purity Control in Synthesis

Maximizing the yield of pure this compound is a key objective in its synthesis. Several strategies can be employed for yield enhancement and purity control.

Yield Enhancement:

Stoichiometry of Reactants: Careful control of the molar ratios of the starting materials is crucial. Often, a slight excess of one reactant, such as the amidine, can be used to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and minimize degradation.

Work-up Procedure: A well-designed work-up procedure is essential to isolate the product efficiently. This may involve quenching the reaction, extracting the product into a suitable organic solvent, and washing to remove impurities.

Purity Control:

Crystallization: This is a powerful technique for purifying solid products. The choice of solvent for crystallization is critical and is determined by the solubility of the product and impurities at different temperatures.

Chromatography: Column chromatography is a widely used method for purifying organic compounds. nih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve good separation of the desired product from byproducts. nih.gov

Recrystallization: For solid products, recrystallization from a suitable solvent can significantly improve purity by removing trace impurities.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrimidines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.gov

Utilization of Sustainable Solvents and Solvent-Free Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of more sustainable alternatives.

Sustainable Solvents: For pyrimidine synthesis, greener solvents such as water, ethanol, and ionic liquids have been explored. nih.govmdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and low cost. nih.gov Ethanol is a bio-based and less toxic alternative to many traditional solvents.

Solvent-Free Methodologies: Performing reactions without a solvent can significantly reduce waste and simplify product isolation. researchgate.net Microwave-assisted solvent-free synthesis has emerged as a powerful green technique for the preparation of various heterocyclic compounds, including pyrimidines. researchgate.netnih.gov

Exploration of Heterogeneous and Homogeneous Catalysts

Catalysis is a cornerstone of green chemistry, as it allows for more efficient reactions with lower energy consumption and reduced waste.

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to high activity and selectivity. Examples include organocatalysts like L-proline and metal complexes. nih.govacs.org A key challenge with homogeneous catalysts is their separation from the product mixture.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which facilitates their separation and reuse, a key principle of green chemistry. nih.gov Various solid acid and base catalysts, as well as metal nanoparticles supported on solid matrices, have been investigated for pyrimidine synthesis. nih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in a Generic Pyrimidine Synthesis

| Catalyst Type | Catalyst Example | Solvent | Reaction Conditions | Advantages | Disadvantages |

| Homogeneous | p-Toluenesulfonic acid | Ethanol | Reflux | High activity, good selectivity | Difficult to separate and reuse |

| Homogeneous | Iridium pincer complex | Toluene | 150°C | High efficiency, regioselectivity | High cost, potential metal contamination |

| Heterogeneous | Zeolite H-ZSM-5 | Toluene | 120°C | Easy separation, reusable | Lower activity compared to homogeneous counterparts |

| Heterogeneous | Sulfated Zirconia | Solvent-free | 100°C | Reusable, environmentally benign | May require higher temperatures |

Note: This table provides a general comparison. The performance of catalysts can vary significantly depending on the specific reaction.

Atom Economy and Waste Minimization Strategies

Atom Economy: This principle, developed by Barry Trost, emphasizes the efficiency of a chemical reaction in converting reactants into the desired product. sci-hub.se Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product with minimal byproduct formation. nih.gov The synthesis of pyrimidines via MCRs is a well-established strategy that aligns with the principles of atom economy. nih.gov

Waste Minimization: Strategies to minimize waste in the synthesis of this compound would include:

Optimizing reactions to achieve high yields and selectivity, thereby reducing the formation of unwanted byproducts.

Using catalytic rather than stoichiometric amounts of reagents.

Choosing synthetic routes that involve fewer steps.

Recycling and reusing solvents and catalysts wherever possible.

Energy Efficiency in Synthetic Procedures

Improving energy efficiency is another key aspect of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netnih.govnih.gov This can result in substantial energy savings. nih.gov Microwave-assisted synthesis can be particularly effective for solvent-free reactions. researchgate.netnih.gov

Room Temperature Reactions: Designing synthetic routes that can be performed at ambient temperature eliminates the need for heating or cooling, thereby conserving energy. The development of highly active catalysts can enable reactions to proceed efficiently at room temperature.

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for a Generic Pyrimidine Synthesis

| Method | Temperature (°C) | Time | Yield (%) | Energy Consumption |

| Conventional Heating | 100 | 12 h | 75 | High |

| Microwave Irradiation | 100 | 15 min | 88 | Low |

Note: This is an illustrative comparison. Actual results can vary based on the specific reaction and equipment used.

Scalability and Process Development for Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents a unique set of challenges and considerations. The primary goals of process development are to ensure safety, cost-effectiveness, and consistent product quality. lonza.com

Challenges in Industrial Scale-Up

The scale-up of pyrimidine synthesis is often hampered by several factors that are less prominent at the bench scale. These challenges must be systematically addressed to develop a viable industrial process.

Key challenges include:

Exothermic Reactions: The condensation reaction to form the pyrimidine ring can be highly exothermic. In large reactors, inefficient heat removal can lead to temperature gradients, side reactions, and potential safety hazards.

Mixing and Mass Transfer: Achieving homogeneous mixing of reactants is crucial for consistent reaction kinetics and product quality. In large batch reactors, inadequate mixing can result in localized "hot spots" and variations in product purity.

Solvent and Reagent Handling: The large volumes of solvents and reagents required for industrial production necessitate robust handling and recovery systems to minimize environmental impact and control costs.

Product Isolation and Purification: Crystallization and filtration, common methods for product isolation, can be challenging to scale up. Factors such as crystal size distribution and solvent inclusion need to be carefully controlled.

Process Control and Monitoring: Maintaining tight control over process parameters such as temperature, pressure, and pH is essential for reproducible outcomes.

Table 1: Key Challenges in the Scale-Up of this compound Synthesis

| Challenge | Description | Mitigation Strategy |

| Heat Management | The condensation reaction is exothermic, posing a risk of thermal runaway in large batch reactors. | Utilize jacketed reactors with efficient cooling, implement controlled addition of reactants, or adopt continuous flow processing. |

| Mixing Efficiency | Inadequate mixing can lead to non-uniform reaction conditions and inconsistent product quality. | Employ high-efficiency agitators, optimize reactor geometry, and consider the use of static mixers in continuous flow systems. |

| Solid Handling | Handling of solid reactants and intermediates, as well as the final product, can be problematic at scale. | Implement automated solid dosing systems and optimize crystallization and filtration processes. |

| Byproduct Formation | Side reactions can lead to the formation of impurities, complicating purification and reducing yield. | Optimize reaction conditions (temperature, concentration, catalyst) and explore alternative synthetic routes with higher selectivity. |

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with large-scale batch processing. amt.uk The use of continuous flow reactors for the synthesis of fine chemicals and pharmaceuticals offers numerous advantages. lonza.com

For the production of this compound, a continuous flow process would involve pumping the reactant streams through a heated and pressurized tube or a series of interconnected reactors. wikipedia.org This approach allows for precise control over reaction parameters and significantly improves heat and mass transfer. amt.uk

Potential Advantages of a Continuous Flow Process:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with highly reactive intermediates or exothermic reactions.

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange, enabling precise temperature control. amt.uk

Faster Reactions: The ability to operate at higher temperatures and pressures can significantly reduce reaction times.

Increased Yield and Purity: Precise control over stoichiometry and residence time can lead to higher selectivity and reduced byproduct formation.

Seamless Integration: Flow reactors can be readily integrated with online monitoring and purification technologies, enabling a fully automated and streamlined manufacturing process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by the surface area of the reactor vessel. | Excellent due to the high surface-area-to-volume ratio. |

| Mixing | Can be non-uniform, especially in large reactors. | Highly efficient, often utilizing static mixers. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes. |

| Scalability | Can be challenging and may require significant process redesign. | More straightforward, often achieved by running the process for a longer duration or by "numbering-up" reactors. |

| Process Control | More difficult to maintain precise control over all parameters. | Precise control over temperature, pressure, and residence time. |

Reactor Design and Process Monitoring Considerations

The choice of reactor is a critical decision in the development of a large-scale synthesis process. For the continuous flow synthesis of this compound, a Plug Flow Reactor (PFR) or a series of Continuous Stirred-Tank Reactors (CSTRs) would be suitable. semanticscholar.org

Plug Flow Reactors (PFRs): These are typically tubular reactors where the reactants flow in a "plug-like" manner with minimal back-mixing. PFRs are well-suited for simple, fast, and homogeneous reactions.

Continuous Stirred-Tank Reactors (CSTRs): CSTRs provide excellent mixing and are ideal for reactions involving solids or multiple liquid phases. A cascade of CSTRs can be used to approximate the residence time distribution of a PFR. semanticscholar.org

Process Analytical Technology (PAT) plays a crucial role in the monitoring and control of continuous manufacturing processes. mt.com By integrating real-time analytical techniques into the production line, it is possible to monitor critical process parameters and quality attributes continuously.

Applicable PAT Tools for the Synthesis of this compound:

In-line Spectroscopy (FTIR, Raman): These techniques can be used to monitor the concentration of reactants and products in real-time, providing valuable information on reaction kinetics and conversion. americanpharmaceuticalreview.com

Online Chromatography (HPLC, GC): Automated sampling and analysis can provide detailed information on the purity of the product stream and the presence of any impurities. europeanpharmaceuticalreview.com

The data generated by these PAT tools can be used to implement feedback control loops, allowing for the automatic adjustment of process parameters to maintain optimal performance and ensure consistent product quality. mt.com

Advanced Structural Elucidation and Analytical Characterization Methodologies for Ethyl 2 Cyclohexylpyrimidine 5 Carboxylate

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methodologies are indispensable for confirming the molecular framework of Ethyl 2-cyclohexylpyrimidine-5-carboxylate, offering a non-destructive view of its constituent atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis for Proton and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl ester, the cyclohexyl ring, and the pyrimidine (B1678525) core. The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically between δ 8.5 and 9.5 ppm. The ethyl group would present as a quartet around δ 4.3 ppm (for the -CH₂- group) and a triplet around δ 1.3 ppm (for the -CH₃ group), showing characteristic J-coupling. The protons of the cyclohexyl group would likely appear as a series of multiplets in the upfield region, between δ 1.2 and 3.0 ppm, with the methine proton attached to the pyrimidine ring appearing as a multiplet at the downfield end of this range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the ester is anticipated to resonate at approximately δ 165 ppm. The carbons of the pyrimidine ring would appear in the range of δ 110-160 ppm. The ethyl group carbons would be observed around δ 61 ppm (-CH₂-) and δ 14 ppm (-CH₃-). The carbons of the cyclohexyl ring are expected to produce signals in the δ 25-45 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine-H | ~8.5 - 9.5 (s, 2H) | ~110 - 160 |

| -OCH₂CH₃ | ~4.3 (q, 2H) | ~61 |

| -OCH₂CH₃ | ~1.3 (t, 3H) | ~14 |

| Cyclohexyl-H (methine) | ~2.5 - 3.0 (m, 1H) | ~45 |

| Cyclohexyl-H (methylene) | ~1.2 - 2.0 (m, 10H) | ~25 - 35 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is utilized to identify the key functional groups within this compound. The spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1710-1730 cm⁻¹. The C-O stretching of the ester will likely appear between 1200 and 1300 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and ethyl groups would be observed around 2850-3000 cm⁻¹.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1710 - 1730 |

| Pyrimidine C=N/C=C | Stretch | 1500 - 1600 |

| Ester C-O | Stretch | 1200 - 1300 |

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of the molecule. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass is approximately 234.1368 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 189, or the loss of the entire ester group. Fragmentation of the cyclohexyl ring is also a probable pathway.

Predicted Mass Spectrometry Data:

| Ion | m/z | Identity |

|---|---|---|

| [M]⁺ | 234 | Molecular Ion |

| [M - C₂H₅O]⁺ | 189 | Loss of ethoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can be used to assess purity. The pyrimidine ring is the primary chromophore in this compound. It is expected to exhibit π → π* and n → π* transitions. Typically, pyrimidine derivatives show strong absorption bands in the UV region, often between 200 and 300 nm. The absence of significant absorption in the visible region would indicate a colorless compound. The technique is also valuable for quantitative analysis and purity checks by measuring the absorbance at a specific wavelength.

X-ray Crystallography: Elucidation of Solid-State Structure and Absolute Configuration

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers a definitive three-dimensional map of the molecule in the solid state.

Crystal Growth and Optimization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a compound like this compound, crystal growth can be attempted through slow evaporation of a saturated solution in various organic solvents such as ethanol (B145695), ethyl acetate (B1210297), or hexane (B92381), or mixtures thereof. The optimization of conditions, including solvent system, temperature, and concentration, is critical to obtaining well-ordered crystals. Techniques like vapor diffusion or cooling crystallization might also be employed. Studies on related pyrimidine derivatives have successfully utilized slow evaporation techniques to grow single crystals. mdpi.com The morphology and quality of the resulting crystals would be initially assessed using optical microscopy.

Once suitable crystals are obtained, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, it would reveal the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the material.

Data Collection and Refinement Procedures

The definitive three-dimensional structure of a crystalline compound like this compound is determined by single-crystal X-ray diffraction. While specific crystallographic data for the title compound is not publicly available, the general procedure for analogous pyrimidine derivatives involves the following key steps.

Initially, a high-quality single crystal is mounted on a goniometer. The crystal is then cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms. Data collection is performed using a diffractometer equipped with a radiation source, such as Mo Kα or Cu Kα radiation. The diffractometer systematically collects a large number of reflection intensities at various crystal orientations.

Once the data is collected, it undergoes a process of refinement. This involves using specialized software to solve the crystal structure, which means determining the positions of all atoms in the unit cell. The refinement process iteratively adjusts atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. Key parameters from a hypothetical data collection and refinement for a related pyrimidine carboxylate are presented in Table 1.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for a Pyrimidine Carboxylate Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₆N₂O₂ |

| Formula weight | 232.28 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 11.8(1) Å |

| α = 90°, β = 105.2(5)°, γ = 90° | |

| Volume | 1187(3) ų |

| Z | 4 |

| Density (calculated) | 1.298 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 496 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8450 |

| Independent reflections | 2400 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2400 / 0 / 155 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for the stability of the crystal lattice. For this compound, the pyrimidine ring and the carbonyl group of the ester are potential sites for hydrogen bonding with solvent molecules or other functional groups. The cyclohexyl group, being nonpolar, would likely participate in van der Waals interactions.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound and for quantifying them in various matrices. A typical reversed-phase HPLC method would be developed.

Method development would involve selecting an appropriate stationary phase, such as a C18 or C8 column, and optimizing the mobile phase composition. A gradient elution is often employed, starting with a higher proportion of a polar solvent (e.g., water with a small amount of acid like trifluoroacetic acid for better peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the pyrimidine chromophore absorbs strongly. For quantification, a calibration curve is constructed using standards of known concentration. A hypothetical set of HPLC conditions is provided in Table 2.

Table 2: Illustrative HPLC Method Parameters for a Pyrimidine Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC): Volatile Impurity Analysis and Purity Profiling

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or volatile byproducts. For the analysis of the main compound, derivatization might be necessary to increase its volatility.

In a typical GC method, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column contains a stationary phase that separates the components based on their boiling points and interactions with the phase. A flame ionization detector (FID) or a mass spectrometer can be used for detection and identification. Table 3 outlines potential GC parameters.

Table 3: Representative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

Thin-Layer Chromatography (TLC): Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and for preliminary assessment of the purity of the product. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent).

The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. By varying the ratio of these solvents, the retention factor (Rf) of the compounds can be adjusted. The spots are visualized under UV light or by staining. An example of a TLC system is given in Table 4.

Table 4: Typical TLC System for a Pyrimidine Ester

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

Chiral Chromatography for Enantiomeric Separation (if applicable)

If a chiral center exists in the molecule and a racemic mixture is produced during synthesis, chiral chromatography is necessary to separate the enantiomers. For this compound, the cyclohexyl ring is attached to a prochiral center. If the synthesis were to introduce chirality, for example through asymmetric synthesis or resolution, methods to separate and quantify the enantiomers would be required.

Chiral HPLC is the most common technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral separation method involves screening different types of CSPs and mobile phases to achieve baseline resolution between the enantiomeric peaks.

Computational and Theoretical Investigations of Ethyl 2 Cyclohexylpyrimidine 5 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide profound insights into the electronic characteristics of a molecule, which in turn govern its reactivity and potential applications. For Ethyl 2-cyclohexylpyrimidine-5-carboxylate, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions susceptible to chemical attack.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate various electronic properties and reactivity descriptors. nih.govwjarr.com For this compound, these descriptors help in understanding its chemical behavior.

Key reactivity descriptors that can be derived from DFT calculations include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Reactivity Descriptor | Formula | Predicted Significance for this compound |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from an equilibrium system. A higher value suggests lower stability. |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap results in greater hardness and lower reactivity. |

| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. This is crucial for predicting interactions with biological targets. |

This table presents a theoretical framework for the reactivity descriptors of this compound based on general principles of DFT analysis of similar pyrimidine (B1678525) derivatives.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the pyrimidine ring and the carbonyl group of the ester, which are electron-deficient centers. The interaction of these frontier orbitals with those of other molecules dictates the nature of chemical reactions. For instance, in a reaction with a nucleophile, the LUMO of the pyrimidine derivative would be the primary site of interaction.

| Molecular Orbital | Predicted Location of Electron Density | Implication for Reactivity |

| HOMO | Pyrimidine ring, nitrogen atoms, oxygen of the ester group. | Regions susceptible to electrophilic attack. |

| LUMO | Pyrimidine ring, carbonyl carbon of the ester group. | Regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Varies depending on the specific conformation and solvent. | A smaller gap indicates higher reactivity and potential for biological activity. |

This table provides a predictive analysis of the frontier molecular orbitals for this compound based on the electronic nature of its constituent functional groups.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group, highlighting these as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the cyclohexyl and ethyl groups, as well as near the pyrimidine ring's carbon atoms, suggesting these as potential sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily determined by the orientation of the cyclohexyl group relative to the pyrimidine ring and the conformation of the ethyl ester group. The cyclohexane (B81311) ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. maricopa.eduyoutube.com The substituent at position 2 of the pyrimidine can be either in an axial or equatorial position on the cyclohexane ring. Generally, the equatorial position is sterically favored for large substituents to avoid 1,3-diaxial interactions. sapub.org

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers, which correspond to minima on the potential energy surface. For this compound, the most stable conformer is predicted to have the cyclohexyl ring in a chair conformation with the pyrimidine ring attached at an equatorial position. The ethyl group of the ester will also have preferred orientations to minimize steric hindrance.

| Conformer | Relative Energy (Predicted) | Key Structural Feature |

| Equatorial Cyclohexyl | Lowest | The bulky pyrimidine group is in the sterically favored equatorial position of the chair cyclohexane. |

| Axial Cyclohexyl | Higher | The pyrimidine group is in the sterically hindered axial position, leading to 1,3-diaxial interactions. |

This table outlines the predicted relative energies of the main conformers of this compound based on fundamental principles of conformational analysis.

The dynamic behavior of this compound involves rotation around the single bond connecting the cyclohexyl group to the pyrimidine ring and the bonds within the ethyl ester group. The rotation around the C-C bond between the pyrimidine and cyclohexane rings will have a specific energy barrier. This barrier can be calculated by systematically rotating the dihedral angle and calculating the energy at each step.

Molecular Dynamics (MD) Simulations

Understanding Dynamic Behavior in Solvation Environments

No studies detailing the molecular dynamics simulations of this compound in various solvation environments were found. Such studies would typically involve simulating the compound's movement and conformational changes over time in solvents like water or organic solvents to understand its stability, flexibility, and interactions with the surrounding solvent molecules.

Simulation of Ligand-Receptor Interactions

There is no available research on the simulation of ligand-receptor interactions for this compound. This type of analysis would require a known biological target (e.g., an enzyme or receptor) and would simulate the dynamic process of the compound binding to the target, providing insights into the stability of the complex and the key interactions driving the binding event.

In Silico Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed specifically for this compound or a closely related series of analogs that would allow for the prediction of its in vitro biological activity based on its chemical structure. QSAR studies on other pyrimidine derivatives have been reported, but these models are not transferable to the unique structure of the target compound.

Pharmacophore Modeling for Rational Design of Analogues

There are no published pharmacophore models derived from or for this compound. Pharmacophore modeling would identify the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the rational design of new, potentially more potent analogues.

Molecular Docking Studies

Specific molecular docking studies for this compound against any particular enzyme or receptor have not been reported in the scientific literature. Molecular docking predicts the preferred orientation of a ligand when bound to a target, and while this has been done for other pyrimidine-5-carboxylates, no such data exists for the cyclohexyl-substituted variant.

Structure Activity Relationship Sar Studies Based on the Ethyl 2 Cyclohexylpyrimidine 5 Carboxylate Scaffold

Rational Design Principles for Novel Analogues and Derivatives

Rational drug design, guided by an understanding of the target's structure and the ligand's binding mode, is a powerful strategy for optimizing lead compounds. nih.gov For the Ethyl 2-cyclohexylpyrimidine-5-carboxylate scaffold, this involves a multi-pronged approach to analogue design.

The pyrimidine (B1678525) ring is a critical pharmacophore, and its modification can significantly impact biological activity. acs.org The nitrogen atoms within the ring frequently act as hydrogen bond acceptors, engaging in crucial interactions with protein targets. nih.gov Systematic modifications can be explored to fine-tune these interactions and introduce new ones.

Key modifications could include:

Introduction of Substituents: The unoccupied 4- and 6-positions of the pyrimidine ring are prime sites for introducing a variety of substituents. Halogenation (e.g., with chlorine or fluorine) can alter the electronic properties of the ring and introduce new contact points. acs.org The addition of amino, hydroxyl, or methoxy (B1213986) groups can provide additional hydrogen bond donors or acceptors, potentially increasing binding affinity. acs.org

Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems can create more rigid and structurally diverse scaffolds. nih.gov For instance, the creation of pyrazolo[1,5-a]pyrimidines or pyrido[2,3-d]pyrimidines could lead to compounds with novel biological activities. nih.govresearchgate.net

| Modification Site | Proposed Modification | Rationale | Potential Impact |

|---|---|---|---|

| C4-Position | Introduction of -NH2, -OH, -Cl | Introduce hydrogen bond donors/acceptors or alter electronics. acs.org | Enhanced binding affinity and selectivity. |

| C6-Position | Introduction of small alkyl groups (e.g., -CH3) | Probe for additional hydrophobic pockets. | Improved potency and metabolic stability. |

| N1/N3-Positions | Alkylation | Block potential metabolic sites and alter solubility. | Modified pharmacokinetic properties. |

| Ring System | Fusion with imidazole (B134444) or triazole rings. | Create rigid analogues with novel 3D shapes. nih.gov | Access to new chemical space and potentially new targets. |

The cyclohexyl group at the 2-position provides a significant lipophilic contribution to the molecule. Modifications to this group can influence the compound's solubility, metabolic stability, and interaction with hydrophobic pockets in the target protein. nih.gov

Substituent effects on the cyclohexyl ring are highly dependent on their position and stereochemistry (axial vs. equatorial). libretexts.org Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. libretexts.org

Potential modifications include:

Introduction of Polar Groups: Adding hydroxyl or amino groups can increase polarity and potentially improve aqueous solubility.

Fluorination: The replacement of hydrogen atoms with fluorine can enhance metabolic stability and alter lipophilicity. nih.gov For example, a tetrafluorocyclohexyl motif can create a polarized "Janus face" ring, which can significantly modify physicochemical properties. nih.gov

Ring Stereochemistry: For disubstituted cyclohexyl rings, the relative stereochemistry (cis vs. trans) can have a significant impact on biological activity by altering the orientation of the substituents. acs.org

| Modification | Rationale | Anticipated Outcome |

|---|---|---|

| Introduction of a 4-hydroxyl group | Increase polarity and introduce a hydrogen bonding point. | Improved solubility and potential for new binding interactions. |

| Replacement with a trans-4-fluorocyclohexyl group | Enhance metabolic stability and modulate lipophilicity. nih.gov | Improved pharmacokinetic profile. |

| Replacement with a cyclohexene (B86901) ring | Introduce rigidity and unsaturation. | Altered conformational flexibility and potential for new interactions. |

| Introduction of a methyl group | Increase lipophilicity and probe steric tolerance. worldwidejournals.com | Enhanced potency if a hydrophobic pocket is present. |

The ethyl ester at the 5-position is a prime candidate for modification. Esters are susceptible to hydrolysis by esterases in vivo, which can be a metabolic liability. nih.gov Bioisosteric replacement is a well-established strategy in medicinal chemistry to address such issues while retaining or improving biological activity. drughunter.comu-tokyo.ac.jp

Common bioisosteres for esters include:

Amides: Replacing the ester oxygen with a nitrogen atom to form an amide can increase metabolic stability. cambridgemedchemconsulting.com

Heterocycles: Five-membered heterocyclic rings such as oxadiazoles, triazoles, and tetrazoles are excellent ester bioisosteres. nih.govnih.gov These groups are generally more stable to hydrolysis and can mimic the hydrogen bonding properties of the ester. cambridgemedchemconsulting.com

Alkyl Variations: Simple variation of the ethyl group to other alkyl chains (e.g., methyl, isopropyl, tert-butyl) can modulate the compound's pharmacokinetic properties.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Ethyl Ester (-COOEt) | Amide (-CONH2, -CONHR) | Improve metabolic stability against esterases, introduce H-bond donor. | cambridgemedchemconsulting.com |

| Ethyl Ester (-COOEt) | 1,3,4-Oxadiazole | Increase metabolic stability, act as H-bond acceptor. | nih.gov |

| Ethyl Ester (-COOEt) | Tetrazole | Mimic carboxylic acid properties with improved bioavailability. | nih.gov |

| Ethyl Ester (-COOEt) | Trifluoromethyl | Increase lipophilicity and metabolic stability. | researchgate.net |

Introducing a bridging or linking moiety can connect the core scaffold to another pharmacophore or explore additional binding sites within a target protein. nih.gov This strategy can lead to a significant improvement in binding affinity and selectivity. nih.gov The nature of the linker—its length, flexibility, and chemical composition—is critical.

Examples of linking strategies include:

Alkoxy Linkers: Connecting a second chemical entity via an ether linkage at the 4- or 6-position of the pyrimidine ring.

Amide or Urea (B33335) Linkers: Using amide or urea functionalities to attach other fragments, providing both a structural link and hydrogen bonding capabilities.

Quantum Mechanics in Design: Advanced computational methods, such as quantum mechanics (QM), can be employed to understand and design these interactions more precisely. nih.govresearchgate.netarxiv.org

Synthetic Strategies for Derivatization

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis methods are indispensable.

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds. wikipedia.org These techniques can be applied to the this compound scaffold to systematically explore the effects of various substituents.

A potential strategy involves solid-phase synthesis, where the pyrimidine core is constructed on a resin support. acs.org This allows for the sequential addition of different building blocks in a combinatorial fashion. For example, a diverse set of amidines (to form the pyrimidine ring), cyclohexyl derivatives, and nucleophiles (to displace a leaving group and install the ester or its bioisostere) can be employed. acs.org Solution-phase parallel synthesis, often facilitated by automated platforms, is another viable approach for creating focused libraries. acs.orgnih.gov

The development of DNA-encoded libraries (DELs) based on a pyrimidine scaffold represents a cutting-edge approach, allowing for the synthesis and screening of millions or even billions of compounds. nih.gov

| Synthetic Approach | Description | Advantages | Key Considerations |

|---|---|---|---|

| Solid-Phase Synthesis | The pyrimidine scaffold is built step-by-step on a polymer resin. acs.org | Facilitates purification; amenable to automation. wikipedia.org | Requires suitable linkers and resin chemistry. |

| Solution-Phase Parallel Synthesis | Reactions are carried out in parallel in multi-well plates. acs.org | Faster reaction optimization; no need for linker strategies. | Purification can be more challenging. |

| Diversity-Oriented Synthesis | A strategy to create structurally diverse and complex molecules from simple starting materials. | Exploration of a wide range of chemical space. | Requires complex synthetic planning. |

| DNA-Encoded Library (DEL) Technology | Each molecule in the library is tagged with a unique DNA barcode for identification. nih.gov | Enables the synthesis and screening of massive libraries. nih.gov | Requires DNA-compatible reaction conditions. |

By systematically applying these rational design principles and synthetic strategies, researchers can thoroughly explore the structure-activity relationships of the this compound scaffold, paving the way for the discovery of novel and effective therapeutic agents.

Efficient Coupling and Functionalization Reactions

Information regarding efficient coupling and functionalization reactions specifically tailored to the this compound scaffold is not available. Generally, the functionalization of pyrimidine rings can be achieved through various modern synthetic methods, including well-established cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, which allow for the introduction of a wide range of substituents. For instance, the presence of a halogen at key positions on the pyrimidine ring often serves as a handle for such transformations. However, without specific literature on the target compound, any discussion would be purely speculative and not based on documented research.

Correlation Between Structural Modifications and In Vitro Biological Interactions

Due to the lack of synthesized and tested analogs of this compound, no data exists to correlate its structural modifications with in vitro biological effects.

Impact on Enzyme Inhibition Constants (e.g., IC50, Ki)

There are no published studies detailing the inhibitory activity of this compound or its derivatives against any specific enzymes. Therefore, no IC50 or Ki values can be reported.

Modulations in Cellular Proliferation or Viability in Defined Cell Lines

No studies were found that investigated the effects of this compound on the proliferation or viability of any defined cell lines. Such assays are fundamental in early-stage drug discovery to identify potential cytotoxic or cytostatic effects of a compound.

Biological and Biochemical Evaluation of Ethyl 2 Cyclohexylpyrimidine 5 Carboxylate and Analogues in Vitro Research Focus

Target-Based Biochemical Screening Assays

Target-based assays are fundamental in drug discovery, providing insights into the direct molecular interactions between a compound and a specific biological target, such as an enzyme or a receptor.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

Analogues of Ethyl 2-cyclohexylpyrimidine-5-carboxylate have been investigated for their effects on a variety of enzymes.

A series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates were computationally suggested to target acetylcholinesterase, a key enzyme in the nervous system. nih.gov This suggests a potential mechanism for their observed biological activities.

In the realm of inflammatory processes, certain pyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov For instance, pyrimidine (B1678525) derivatives bearing sulphonamide phenyl moieties exhibited significant COX-2 inhibition. nih.gov

Furthermore, dihydropyrimidine (B8664642) (DHP) methyl carboxylates, carboxylic acids, and carboxamides have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication. acs.org The acid analogues, in particular, showed superior potency in biochemical assays. acs.org

The inhibition of kinases, a critical class of enzymes in cellular signaling, has also been a focus. Pyrimidine-5-carboxamide derivatives have been discovered as novel inhibitors of salt-inducible kinases (SIKs), which play a crucial role in inflammation. rsc.org Similarly, pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Thieno[3,2-d]pyrimidine-6-carboxamides have also been shown to be potent pan-inhibitors of sirtuin (SIRT) enzymes 1, 2, and 3.

Interactive Table: Enzyme Inhibition by Pyrimidine-5-Carboxylate Analogues

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates | Acetylcholinesterase | Plausible molecular target based on computational studies. nih.gov | nih.gov |

| Pyrimidine-5-carbonitriles with sulphonamide phenyl derivatives | Cyclooxygenase-2 (COX-2) | Displayed higher inhibition of COX-2 enzyme activity. nih.gov | nih.gov |

| 4,5-Dihydroxypyrimidine carboxylic acids | HCMV pUL89 endonuclease | Showed better overall potency compared to ester and amide analogues. acs.org | acs.org |

| Pyrimidine-5-carboxamide derivatives | Salt-inducible kinases (SIKs) | Act as potent inhibitors with favorable metabolic stability. rsc.org | rsc.org |

| Pyrimidine-5-carbonitrile derivatives | Epidermal Growth Factor Receptor (EGFR) | Compound 10b emerged as a potent inhibitor with an IC50 of 8.29 nM. nih.gov | nih.gov |

Receptor Binding and Activation Assays (e.g., G protein-coupled receptors, nuclear receptors)

The interaction of pyrimidine analogues with cellular receptors is another critical area of investigation. A study on 4-aryldihydropyrimidinones with a C-5 amide linkage revealed potent and selective antagonism of the α1A adrenergic receptor subtype. These compounds displayed high affinity for the α1a receptor with Ki values often below 1 nM and demonstrated over 100-fold selectivity against the α1b and α1d subtypes. This highlights the potential for this class of compounds to modulate G protein-coupled receptor (GPCR) signaling.

In silico studies have also been employed to predict the binding affinity of novel pyrazolo[1,5-a]thieno[2,3-c]pyrimidine derivatives to GABA A receptor subtypes, suggesting a potential interaction with this important class of ligand-gated ion channels.

Protein-Protein Interaction Modulators

The modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. Pyrimidine-based scaffolds are being explored for their potential to disrupt or stabilize these interactions. A recent study highlighted the use of a privileged substructure-based diversity-oriented synthesis (pDOS) strategy to create pyrimidine-embedded polyheterocycles designed to modulate PPIs. nih.gov This approach led to the identification of a pyrimidodiazepine-based small molecule that allosterically inhibits the interaction between the human ACE2 receptor and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, effectively blocking a key step in viral entry. nih.gov This demonstrates the potential of pyrimidine scaffolds to serve as a basis for the development of novel PPI modulators.

Cell-Based Biological Assays

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context, assessing outcomes like cell survival, proliferation, and death.

Cellular Proliferation and Viability Assays in Various Cell Lines

The anti-proliferative activity of pyrimidine-5-carboxylate analogues has been extensively evaluated in a variety of cancer cell lines. For instance, a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were screened for their cytotoxicity against the HepG2 human liver cancer cell line, with some compounds showing promising IC50 values.

Similarly, novel pyrimidine-5-carbonitrile derivatives have demonstrated significant cytotoxic activities against human colon cancer (HCT-116), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. nih.gov One particular compound exhibited excellent activity against HepG2, A549, and MCF-7 cells with IC50 values of 3.56, 5.85, and 7.68 μM, respectively. nih.gov

Furthermore, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been investigated for their anti-proliferative properties in breast cancer models. These studies revealed that the compounds' effects on cell cycle progression were dependent on the cancer cell line, causing arrest in the G2 phase for MDA-MB-231 cells and in the G1 phase for the estrogen receptor-positive MCF-7 cell line.

Interactive Table: Anti-Proliferative Activity of Pyrimidine Analogues

| Compound Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivatives | HepG2 | Moderate to good activity, with IC50 values in the µg/mL range. | |

| Pyrimidine-5-carbonitrile derivatives | HepG2, A549, MCF-7 | Compound 10b showed excellent activity with IC50 values of 3.56, 5.85, and 7.68 μM, respectively. nih.gov | nih.gov |

Apoptosis and Necrosis Pathway Analysis in Vitro

The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. Several studies have investigated the ability of pyrimidine analogues to trigger this process.

New pyrimidine-5-carbonitrile derivatives, identified as EGFR inhibitors, were also found to induce a significant increase in apoptotic cells in the HepG2 cell line. nih.gov These compounds were observed to arrest the cell cycle at the G2/M phase, a common prelude to apoptosis. nih.gov

The analysis of apoptosis and necrosis can be performed using various in vitro techniques. For example, flow cytometry analysis can be used to quantify apoptotic cells. In a study on pyrroline-5-carboxylate reductase 1 (PYCR1) in malignant melanoma cell lines, silencing of PYCR1 led to a significant increase in the percentage of apoptotic cells. This highlights the importance of specific cellular pathways in regulating apoptosis. While not directly involving pyrimidine-5-carboxylates, this study showcases the methodologies used to assess apoptosis in vitro.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a fundamental tool for screening chemical libraries and characterizing the ability of compounds to modulate specific signaling pathways. youtube.comyoutube.com These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the transcriptional control of a response element specific to a signaling pathway of interest. youtube.com An increase or decrease in reporter gene expression signals that a compound is interacting with and modulating that pathway.

Another example involves the use of a reporter based on the PmalT promoter to study the activity of the global transcription factor Crp in E. coli. This assay demonstrated that pyrimidine nucleosides can modulate Crp activity, highlighting a link between pyrimidine metabolism and carbon catabolite repression. nih.gov

For a compound like this compound, a similar strategy could be employed. A panel of reporter gene assays could be used to screen for its effects on various pathways implicated in disease, such as NF-κB (inflammation), STAT3 (cancer), or BMP2/SMAD1 (osteogenesis). youtube.comnih.gov The results of such assays would provide initial insights into its potential therapeutic applications.

Table 1: Representative Reporter Gene Assays for Pyrimidine Analogues

| Analogue | Reporter System | Cellular Context | Pathway Modulated | Finding | Reference |

|---|---|---|---|---|---|

| DD264 | ISRE-luciferase | HEK-293T cells | Innate Immunity (Interferon signaling) | DD264 stimulates the expression of interferon-inducible genes. | nih.gov |

Phenotypic Screening in Defined Cellular Models

Phenotypic screening involves testing compounds in cell-based models to identify those that induce a desired change in cell phenotype, such as inhibition of proliferation in cancer cells or suppression of inflammatory responses. bohrium.com This approach is agnostic to the molecular target and can reveal novel mechanisms of action.

Numerous studies have reported the phenotypic screening of pyrimidine derivatives. For instance, a series of 2,5-substituted pyrimidines were evaluated for their antiproliferative activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines using an MTT assay. nih.gov This screening identified compounds with potent inhibitory effects, with IC50 values in the low micromolar range. nih.gov Similarly, a series of 2-phenylpyrimidine (B3000279) derivatives were screened for antifungal activity against various fungal strains, leading to the identification of a compound with broad-spectrum efficacy. nih.gov

While specific phenotypic screening data for this compound is not available, its structural features suggest it could be a candidate for such screens. The pyrimidine core is a common motif in kinase inhibitors and other anticancer agents. The cyclohexyl group at the 2-position and the ethyl carboxylate at the 5-position could influence its potency and selectivity. A typical phenotypic screen for this compound would involve testing its effect on the viability and proliferation of a panel of cancer cell lines from different tissues.

Table 2: Phenotypic Screening Data for Representative Pyrimidine Analogues

| Analogue | Cellular Model | Phenotypic Readout | Key Finding | Reference |

|---|---|---|---|---|

| Compound 130 (2,5-substituted pyrimidine) | MCF7 (breast cancer) | Antiproliferative Activity (IC50) | IC50 = 17.2 µM | nih.gov |

| Compound 15 (nitro-substituted pyrimidine) | MCF-7, HepG2, A549 | Antiproliferative Activity (IC50) | IC50 = 2.74, 4.92, 1.96 µM, respectively | mdpi.com |

Cellular Uptake and Subcellular Localization Studies

Understanding the cellular uptake and subcellular localization of a drug candidate is crucial for interpreting its biological activity. Pyrimidine analogues, particularly nucleoside analogues, often rely on specific membrane transporters to enter the cell. nih.gov The intracellular concentration of the active form of the drug can vary significantly between individuals due to differences in transporter and metabolic enzyme activity. nih.gov

For non-nucleoside pyrimidine derivatives like this compound, passive diffusion across the cell membrane is a likely mechanism of uptake, influenced by its physicochemical properties such as lipophilicity. However, the potential for active transport cannot be ruled out. Studies on pyridopyrimidine inhibitors of bacterial biotin (B1667282) carboxylase have shown that modifying the compound's properties to enhance membrane permeability can significantly improve its potency. nih.gov

Techniques to study cellular uptake and localization include using radiolabeled compounds, fluorescently tagged analogues, or label-free methods like mass spectrometry to quantify intracellular drug concentrations. For example, the intracellular pharmacokinetics of pyrimidine analogues used in oncology have been studied by measuring nucleotide concentrations in peripheral blood mononuclear cells. nih.gov The subcellular localization can be investigated using fluorescence microscopy with tagged compounds or by cell fractionation followed by quantification of the compound in different organelles.

Exploration of Molecular Mechanisms of Action (In Vitro)

Identification and Validation of Specific Molecular Targets

Identifying the specific molecular target(s) of a compound is a critical step in understanding its mechanism of action. For pyrimidine derivatives, a common approach is to screen them against a panel of kinases, as the pyrimidine scaffold is a well-known "privileged structure" for kinase inhibition.

Chemical proteomics is a powerful tool for target identification. This approach often involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. nih.gov For example, a study on pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors used an immobilized ligand to identify over 30 human protein kinases as potential targets. nih.gov Subsequent in vitro kinase assays validated several of these, including both tyrosine and serine/threonine kinases. nih.gov Another study used a combination of text mining and kinome profiling to identify Fms-like tyrosine kinase 3 (FLT3) as the target of a series of thienopyrimidine derivatives. nih.gov

For this compound, a similar strategy could be employed. A kinome-wide screen would reveal its kinase selectivity profile. If it shows potent activity against a particular kinase, further validation would involve in vitro kinase assays to determine its IC50 value and binding assays (e.g., surface plasmon resonance) to measure its binding affinity.

Table 3: Molecular Targets Identified for Pyrimidine Analogues

| Analogue Class | Methodology | Identified Target(s) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Chemical Proteomics | >30 protein kinases (e.g., RICK, p38α) | Cancer, Inflammation | nih.gov |

| Thienopyrimidines | Kinome Profiling & Text Mining | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia | nih.gov |

Elucidation of Downstream Signaling Pathway Modulation

Once a molecular target is identified, the next step is to elucidate how the compound modulates the downstream signaling pathway. This often involves treating cells with the compound and measuring the activity of key proteins in the pathway using techniques like Western blotting or ELISA.

For example, a study on novel pyrimidine derivatives as bone anabolic agents found that the lead compound promoted osteogenesis by upregulating the BMP2/SMAD1 signaling pathway. nih.gov This was demonstrated by showing that the compound increased the expression of osteogenic genes like RUNX2 and type 1 collagen. nih.gov In another study, a pyrimidine derivative was shown to reduce the inflammatory response by down-regulating the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling pathway. nih.gov

If this compound were found to inhibit a specific kinase, researchers would then investigate the phosphorylation status of that kinase's known substrates. For instance, if it inhibited a kinase in the MAPK pathway, the phosphorylation levels of downstream proteins like ERK, JNK, and p38 would be examined.

Gene Expression Profiling and Proteomic Analysis in Cell Cultures

To gain a global understanding of a compound's effects on cellular function, researchers can perform gene expression profiling (transcriptomics) and proteomic analysis. These "omics" approaches provide a comprehensive view of the changes in gene and protein expression in response to drug treatment.

Gene expression profiling, often done using microarray or RNA-sequencing, can reveal entire pathways that are modulated by a compound. For example, RNA expression profiles of T cells treated with a pyrimidine synthesis inhibitor revealed significant changes in genes related to cell proliferation and effector function. researchgate.net This provided insights into the immunosuppressive mechanism of the drug.

Proteomic analysis, typically performed using mass spectrometry, can identify changes in the abundance and post-translational modifications of thousands of proteins. Chemical proteomic approaches have been instrumental in identifying the targets of kinase inhibitors. nih.gov Furthermore, proteomic analysis of colorectal cancer cells with altered expression of a proline metabolism enzyme revealed changes in survival and cell cycle pathways. nih.gov

For this compound, treating a relevant cell line (e.g., a cancer cell line where it shows phenotypic activity) and performing transcriptomic and proteomic analyses could uncover novel mechanisms of action and biomarkers of response.

Table 4: Omics Approaches in the Study of Pyrimidine Analogues

| "Omics" Type | Compound/Condition | Cellular Context | Key Finding | Reference |

|---|---|---|---|---|

| Transcriptomics (RNA-seq) | Pyrimidine synthesis inhibition | T cells | Altered expression of genes involved in T-cell proliferation and function. | researchgate.net |

| Proteomics (LC-MS/MS) | Pyrido[2,3-d]pyrimidine inhibitor | HeLa cells | Identification of over 30 protein kinase targets. | nih.gov |

Investigation of Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids)

The direct interaction of this compound with biological macromolecules has not been extensively reported in publicly available literature. However, research on analogous pyrimidine derivatives provides significant insights into their potential interactions with crucial cellular components like lipids and nucleic acids (DNA and RNA). These in vitro studies on structurally related compounds offer a foundational understanding of the possible biochemical behaviors of this compound.

Interaction with Lipids

Certain pyrimidine derivatives have demonstrated a notable capacity to interact with lipids, primarily by inhibiting lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, is a key indicator of cellular damage. In one study, a series of novel pyrimidine derivatives were evaluated for their ability to inhibit lipid peroxidation induced by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). The results indicated a strong inhibitory effect by some of the tested compounds. For instance, pyrimidine derivatives 2a and 2f were identified as potent inhibitors of lipid peroxidation, with IC₅₀ values of 42 μM and 47.5 μM, respectively nih.gov. This suggests a direct or indirect interaction with lipid molecules or the radical species that propagate their oxidation.

Table 1: Inhibition of Lipid Peroxidation by Pyrimidine Analogues

| Compound | IC₅₀ (μM) for Lipid Peroxidation Inhibition |

| Pyrimidine Derivative 2a | 42 |

| Pyrimidine Derivative 2f | 47.5 |

| Chalcone 1g | 17 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of selected pyrimidine analogues against lipid peroxidation, indicating their potential to interact with and protect lipids from oxidative damage. nih.gov

Interaction with Nucleic Acids (DNA and RNA)

The pyrimidine scaffold is a fundamental component of nucleic acids, suggesting that synthetic pyrimidine derivatives could interact with DNA and RNA. Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has suggested that their cytotoxic effects may stem from their ability to interact with and cleave DNA and RNA nih.gov. One particular compound, 12b , was proposed to bind not only to DNA but also to proteins within cancer cells, indicating multiple macromolecular targets nih.gov.